4-[(2-Furylmethyl)amino]benzoic acid
Description
This compound is a dihydroimidazolone derivative characterized by a bicyclic core structure with a 2-methoxyphenylmethyl and phenyl substituent at the 5-position (Figure 1). Its molecular formula is C₁₈H₁₉N₃O₂, and it exhibits a molecular weight of 309.37 g/mol. The compound’s structural uniqueness arises from the methoxy group at the ortho position of the benzyl moiety, which influences electronic and steric properties.
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)9-3-5-10(6-4-9)13-8-11-2-1-7-16-11/h1-7,13H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIBYCNKYOLPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Furylmethyl)amino]benzoic acid involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-furylmethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The mixture is heated under reflux conditions to promote the reaction, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
4-[(2-Furylmethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-[(2-Furylmethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 4-[(2-Furylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Substituent Position: The ortho-methoxy group in the target compound (vs.
- Electron-Donating vs. Withdrawing Groups : Fluorine (electron-withdrawing) in the 2-fluorophenyl analog vs. methoxy (electron-donating) in the target compound could modulate electronic interactions in biological systems.
- Heterocyclic Replacements : Thiophen-2-yl substitution introduces sulfur, altering solubility and redox properties compared to methoxy/phenyl groups.
Antimicrobial Activity
Analogues such as 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones exhibit growth inhibitory activity against microbes, suggesting the dihydroimidazolone scaffold’s relevance in antimicrobial drug design .
Oxidative Stress Pathways
Psychoactive NBOMe Derivatives
NBOMe compounds (e.g., 25I-NBOMe) share a benzylmethoxy motif but differ in primary structure. Their high potency at serotonin receptors highlights the pharmacological impact of methoxy positioning, though toxicity risks are significant .
Biological Activity
4-[(2-Furylmethyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a furylmethyl group attached to the amino group of benzoic acid. Its molecular formula is CHNO, and it exhibits properties that suggest diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar to other PABA derivatives, this compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : The compound has shown potential against various microorganisms, possibly through disruption of microbial cell membranes or interference with metabolic pathways .
- Anticancer Properties : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its role in inhibiting tumor growth .
Biological Activity Overview
| Activity Type | Description | IC Values (µM) |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacteria and fungi | Varied by strain |
| Anticancer | Cytotoxic effects on cancer cell lines (e.g., HepG2, MCF-7) | ≥ 15.0 |
| Enzyme Inhibition | Potential AChE inhibitor for neuroprotective effects | Not specified |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that derivatives of PABA, including this compound, exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 15.62 µM . This suggests potential applications in treating resistant infections. -
Anticancer Effects :
Research focusing on the cytotoxicity of this compound revealed that it could inhibit the proliferation of various cancer cell lines. For instance, the compound showed IC values indicating effective inhibition against HepG2 cells at concentrations starting from 15 µM . This positions it as a candidate for further investigation in cancer therapy. -
Neuroprotective Potential :
The compound's structural similarity to known AChE inhibitors raises the possibility of its use in neurodegenerative disease management. In vitro studies have indicated promising results in inhibiting AChE activity, which is crucial for maintaining cognitive function .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
